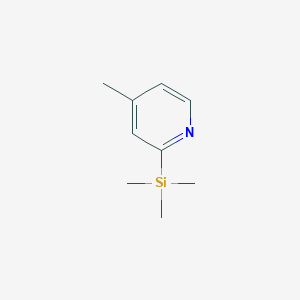

4-Methyl-2-(trimethylsilyl)pyridine

Description

Properties

IUPAC Name |

trimethyl-(4-methylpyridin-2-yl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NSi/c1-8-5-6-10-9(7-8)11(2,3)4/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWKKSILJXRSVBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50569475 | |

| Record name | 4-Methyl-2-(trimethylsilyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50569475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19854-23-0 | |

| Record name | 4-Methyl-2-(trimethylsilyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50569475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Methyl-2-(trimethylsilyl)pyridine synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of 4-Methyl-2-(trimethylsilyl)pyridine

Introduction

This compound is a versatile heterocyclic organosilane that serves as a key building block in modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its utility stems from the presence of the trimethylsilyl (TMS) group, which can act as a handle for further functionalization, a protecting group, or a directing group in various chemical transformations. This guide provides a comprehensive overview of the synthesis, characterization, and underlying chemical principles of this compound, tailored for researchers and drug development professionals.

Synthetic Strategy and Mechanism

The principal synthetic route to this compound involves the regioselective functionalization of 4-methylpyridine, commonly known as γ-picoline. The core of this strategy is a directed ortho metalation (DoM) reaction, followed by electrophilic quenching with a silicon electrophile.

Reaction Principle: Directed ortho Metalation

The nitrogen atom in the pyridine ring is a Lewis basic site that can coordinate to a strong organolithium base, such as n-butyllithium (nBuLi). This coordination acidifies the protons on the adjacent (ortho) carbon atoms (C2 and C6). In the case of 4-methylpyridine, the C2 and C6 positions are equivalent. The strong base then abstracts a proton from the C2 position to form a thermodynamically stable 2-lithiopyridine intermediate. This intermediate is a potent nucleophile that can react with a suitable electrophile.

Mechanism: Lithiation and Silylation

The reaction proceeds in two main steps:

-

Deprotonation/Lithiation: 4-Methylpyridine is treated with n-butyllithium in an anhydrous aprotic solvent like tetrahydrofuran (THF) or diethyl ether at low temperatures (-78 °C to -20 °C). The low temperature is critical to prevent side reactions and decomposition of the organolithium intermediate. An inert atmosphere (e.g., argon or nitrogen) is essential to prevent quenching of the highly reactive organolithium species by atmospheric oxygen or moisture.

-

Electrophilic Quench: The resulting 4-methyl-2-lithiopyridine anion is then treated with trimethylsilyl chloride (TMSCl). The nucleophilic carbanion attacks the electrophilic silicon atom of TMSCl, displacing the chloride ion and forming the desired C-Si bond to yield this compound.

The overall reaction is illustrated below:

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from established procedures for the silylation of pyridines.[1] All operations must be performed under an inert atmosphere using oven-dried glassware and anhydrous solvents.

Materials and Equipment

-

Reagents: 4-Methylpyridine (γ-picoline), n-Butyllithium (solution in hexanes, e.g., 2.5 M), Trimethylsilyl chloride (TMSCl), Anhydrous tetrahydrofuran (THF), Saturated aqueous sodium bicarbonate (NaHCO₃), Saturated aqueous sodium chloride (brine), Anhydrous magnesium sulfate (MgSO₄).

-

Equipment: Three-necked round-bottom flask, dropping funnel, magnetic stirrer, low-temperature thermometer, argon/nitrogen inlet, syringe, rotary evaporator, distillation apparatus.

Synthetic Workflow Diagram

Sources

A Technical Guide to 4-Methyl-2-(trimethylsilyl)pyridine (CAS: 19854-23-0): Properties, Synthesis, and Applications in Modern Chemistry

This guide provides an in-depth technical overview of 4-Methyl-2-(trimethylsilyl)pyridine, a versatile heterocyclic building block. Designed for researchers, medicinal chemists, and professionals in drug development, this document elucidates the compound's physicochemical properties, provides a robust synthetic protocol with mechanistic insights, and explores its applications as a strategic intermediate in contemporary organic synthesis.

Part 1: Core Compound Characteristics

This compound is a substituted pyridine ring, a structural motif of immense importance in medicinal chemistry and materials science.[1][2] The strategic placement of a methyl group at the 4-position and a synthetically versatile trimethylsilyl (TMS) group at the 2-position makes this reagent a valuable precursor for creating complex molecular architectures. The TMS group can serve as a stable protecting group, a steric director, or a reactive handle for carbon-carbon bond formation, while the methyl group can modulate the electronic properties and metabolic stability of derivative compounds.

Physicochemical and Spectral Data

The fundamental properties of this compound are summarized below. While exhaustive experimental data for this specific compound is not publicly available, properties can be reliably estimated from closely related structural analogs such as 2-(trimethylsilyl)pyridine and 4-methylpyridine.[3][4]

| Property | Value | Source(s) |

| CAS Number | 19854-23-0 | [5][6] |

| Molecular Formula | C₉H₁₅NSi | [6] |

| Molecular Weight | 165.31 g/mol | [6] |

| IUPAC Name | trimethyl(4-methylpyridin-2-yl)silane | [6] |

| Canonical SMILES | CC1=CC(=NC=C1)(C)C | [6] |

| InChI Key | TWKKSILJXRSVBV-UHFFFAOYSA-N | [6] |

| Estimated Boiling Point | ~180-190 °C (at 760 mmHg) | N/A |

| Estimated Density | ~0.90-0.92 g/mL (at 25 °C) | N/A |

| Appearance | Expected to be a clear, colorless to pale yellow liquid | N/A |

Spectral Characterization Profile

The structural features of this compound give rise to a predictable spectroscopic signature.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons on the pyridine ring, typically in the range of δ 7.0-8.5 ppm. The proton at C6 (ortho to the nitrogen) will likely be the most downfield. A sharp singlet corresponding to the C4-methyl group should appear around δ 2.3-2.5 ppm. The most prominent feature will be a sharp, intense singlet for the nine equivalent protons of the trimethylsilyl group at approximately δ 0.2-0.4 ppm.

-

¹³C NMR: The carbon NMR spectrum will display signals for the five distinct aromatic carbons of the pyridine ring (δ 120-160 ppm), the C4-methyl carbon (δ ~20 ppm), and the trimethylsilyl methyl carbons (δ ~0 ppm).[7]

-

IR Spectroscopy: Key infrared absorption bands would include C-H stretching from the aromatic and methyl groups (~2900-3100 cm⁻¹), aromatic C=C and C=N stretching vibrations (~1400-1600 cm⁻¹), and a strong, characteristic Si-C stretching vibration (~1250 cm⁻¹).

-

Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z = 165. A prominent fragment ion would be expected at m/z = 150, corresponding to the loss of a methyl group ([M-15]⁺). The base peak is often the trimethylsilyl cation ([Si(CH₃)₃]⁺) at m/z = 73.

Part 2: Synthesis and Safe Handling

The synthesis of this compound is most effectively achieved through a Directed ortho Metalation (DoM) strategy.[8][9] This approach offers excellent regioselectivity, leveraging the directing ability of the pyridine nitrogen to functionalize the adjacent C2 position.

Experimental Protocol: Directed ortho Metalation of 4-Methylpyridine

This protocol is a self-validating system. The success of the lithiation step is visually indicated by a color change, and the final product can be readily verified by the spectroscopic methods described above.

Causality Statement: The choice of a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) is critical. Butyllithium reagents can add nucleophilically to the C2 position of the pyridine ring, leading to undesired byproducts.[4] LDA, being sterically hindered, exclusively acts as a base, deprotonating the most acidic proton, which is at the C2 position due to the inductive effect and coordinating ability of the ring nitrogen. The reaction must be conducted under strictly anhydrous and inert conditions at low temperatures to prevent quenching of the highly reactive organolithium intermediate and to ensure stability.

Step-by-Step Methodology:

-

Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum. Maintain a positive pressure of dry nitrogen throughout the procedure.

-

Reagent Preparation: In the reaction flask, dissolve diisopropylamine (1.1 equivalents) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath.

-

LDA Formation: Slowly add n-butyllithium (1.05 equivalents, typically 2.5 M in hexanes) dropwise to the stirred diisopropylamine solution. Allow the mixture to stir at -78 °C for 30 minutes to ensure complete formation of LDA.

-

Substrate Addition: Add 4-methylpyridine (γ-picoline) (1.0 equivalent), dissolved in a small amount of anhydrous THF, dropwise to the LDA solution at -78 °C. A distinct color change (often to a deep red or brown) should be observed, indicating the formation of the 2-lithio-4-methylpyridine intermediate. Stir for 1-2 hours at this temperature.

-

Silylation: Add chlorotrimethylsilane (TMSCl) (1.2 equivalents), freshly distilled, dropwise to the reaction mixture. The color of the solution should fade significantly upon addition.

-

Quenching and Workup: Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours. Quench the reaction carefully by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x). Combine the organic layers.

-

Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can then be purified by fractional distillation under reduced pressure or by flash column chromatography on silica gel to yield pure this compound.

Safe Handling and Storage

-

Hazards: Based on analogous compounds, this compound should be considered a flammable liquid. It is likely to be harmful if inhaled or absorbed through the skin and may cause irritation to the skin, eyes, and respiratory system.[3]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated chemical fume hood. Wear chemical-resistant gloves (nitrile or neoprene), safety goggles, and a flame-retardant lab coat.[8]

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and dark place. This compound is expected to be sensitive to moisture and air.[8][10] Keep away from heat, sparks, open flames, and strong oxidizing agents.

Part 3: Chemical Reactivity and Applications in Drug Discovery

The synthetic utility of this compound stems directly from the reactivity of the C-Si bond at the 2-position of the pyridine ring.

The Trimethylsilyl Group as a Synthetic Handle

The TMS group is not merely a placeholder; it is a key functional group for constructing more complex molecules. Its primary application in this context is as a nucleophilic partner in palladium-catalyzed cross-coupling reactions.

Hiyama Cross-Coupling Reaction: The Hiyama coupling enables the formation of a C-C bond between an organosilane and an organic halide (or triflate).[3][11] The C-Si bond in this compound can be activated, typically by a fluoride source (e.g., TBAF) or under fluoride-free conditions (Hiyama-Denmark coupling), to facilitate transmetalation to a palladium(II) center. This allows for the direct coupling of the 4-methylpyridinyl moiety to various aryl or vinyl partners, providing a powerful tool for building the complex biaryl structures often found in pharmaceuticals.

Strategic Value in Medicinal Chemistry

The pyridine ring is a privileged scaffold in drug design, present in numerous approved therapeutic agents. Its ability to act as a hydrogen bond acceptor and its favorable pharmacokinetic properties make it a desirable core structure.

-

Building Block for Bioactive Scaffolds: this compound serves as a pre-functionalized building block. The TMS group provides a reliable connection point for introducing diversity (via coupling), while the methyl group is retained in the final structure to fine-tune its properties.

-

The "Magic Methyl" Effect: The introduction of a methyl group into a drug candidate can have profound and often beneficial effects on its biological activity—a phenomenon sometimes called the "magic methyl" effect. The methyl group at the 4-position can improve metabolic stability by blocking a potential site of oxidation, enhance binding affinity by filling a hydrophobic pocket in the target protein, or favorably alter the compound's solubility and overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[1]

By providing a building block that already contains this potentially beneficial methyl group, this compound allows researchers to rapidly synthesize and test analogs where this feature is a key part of the design strategy.

Conclusion

This compound is a high-value synthetic intermediate characterized by its functionalized pyridine core. Its well-defined regiochemistry, combined with the versatile reactivity of the trimethylsilyl group, makes it an ideal starting material for constructing complex molecules through reliable and selective methods like Directed ortho Metalation and Hiyama cross-coupling. For scientists engaged in drug discovery and development, this compound offers a strategic entry point for creating novel molecular entities that leverage the privileged nature of the pyridine scaffold and the beneficial influence of methyl substitution.

References

-

Hiyama, T., & Hatanaka, Y. (1988). Palladium-catalyzed cross-coupling reaction of organosilanes with organic halides. Pure and Applied Chemistry, 60(9), 1337-1344. Available at: [Link]

-

Organic Syntheses Procedure. (n.d.). 2,6-DI-tert-BUTYL-4-METHYLPYRIDINE. Organic Syntheses. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Hiyama Coupling. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Directed ortho Metalation (DoM). Available at: [Link]

-

Wikipedia. (n.d.). Directed ortho metalation. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Hiyama-Denmark Coupling. Available at: [Link]

-

Baran, P. S. (n.d.). Directed Metalation: A Survival Guide. Baran Lab, Scripps Research. Available at: [Link]

-

Gong, H. P., Quan, Z. J., & Wang, X. C. (2015). Palladium-catalyzed Hiyama cross-couplings of pyrimidin-2-yl tosylates with organosilanes. RSC Advances, 5(11), 8145-8148. Available at: [Link]

-

Taylor, S. L., Lee, D. Y., & Martin, J. C. (1983). Direct, regiospecific 2-lithiation of pyridines and pyridine 1-oxides with in situ electrophilic trapping. The Journal of Organic Chemistry, 48(24), 4571-4575. Available at: [Link]

-

Myers, A. G. (n.d.). Directed Ortho Metalation. Myers Research Group, Harvard University. Available at: [Link]

-

Organic Syntheses Procedure. (n.d.). Rhodium-catalyzed synthesis of 2-(diphenylphosphino-methyl)pyridine. Organic Syntheses. Available at: [Link]

-

Montgomery, T. P., et al. (2022). Development of a General Method for the Hiyama-Denmark Cross-Coupling of Tetrasubstituted Vinyl Silanes. ACS Catalysis, 12(2), 1058-1064. Available at: [Link]

-

S-P, G., et al. (2022). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Journal of the American Chemical Society, 144(1), 405-416. Available at: [Link]

-

Ch-G, A., et al. (2007). Directed ortho metalation-boronation and Suzuki-Miyaura cross coupling of pyridine derivatives: a one-pot protocol to substituted azabiaryls. The Journal of Organic Chemistry, 72(5), 1588-1594. Available at: [Link]

-

Organic Syntheses Procedure. (n.d.). Preparation of N-methyl-2-chloropyridinium trifluoromethane sulfonate. Organic Syntheses. Available at: [Link]

-

Organic Syntheses Procedure. (n.d.). Synthesis of Diethyl(2-[(trimethylsilanyl)sulfanyl]benzyl)amine. Organic Syntheses. Available at: [Link]

-

Tsuge, O., Matsuda, K., & Kanemasa, S. (1983). One-pot synthesis of furan systems bearing 2-pyridyl substituent. Heterocycles, 20(4), 593-596. Available at: [Link]

-

Papasergio, R. I., Raston, C. L., & White, A. H. (1983). Synthesis of pyridine functionalised, sterically hindered lithium and copper(I) alkyls. Journal of the Chemical Society, Chemical Communications, (23), 1419-1420. Available at: [Link]

-

Filippou, A. C., et al. (2015). Reactivity of the silylidyne complexes. Chemical Science, 6(1), 449-460. Available at: [Link]

-

Moseley, J. D., & Lenden, P. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. Molecules, 20(9), 15833-15846. Available at: [Link]

-

Vogel, P., et al. (2014). Synthesis of functionalized pyridinium salts bearing a free amino group. Arkivoc, 2014(iii), 154-169. Available at: [Link]

-

Baig, M. F., & Kumar, S. (2018). Pyridines and Imidazaopyridines With Medicinal Significance. ResearchGate. Available at: [Link]

-

Moreira, R., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Pharmaceuticals, 16(8), 1157. Available at: [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Pyridine Intermediates in Pharmaceutical Synthesis. Article. Available at: [Link]

-

Al-Hussain, S. A., & S. Al-hussain, S. A. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4181. Available at: [Link]

Sources

- 1. Hiyama coupling - Wikipedia [en.wikipedia.org]

- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. Directed Ortho Metalation [organic-chemistry.org]

- 6. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 7. Metal–silicon triple bonds: reactivity of the silylidyne complexes [Cp*(CO)2M [[triple bond, length as m-dash]] Si–Tbb] (M = Cr – W) - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 8. Hiyama Coupling [organic-chemistry.org]

- 9. Hiyama-Denmark Coupling [organic-chemistry.org]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Studies on the chemical reactivity of 2-phenylpropionic acid 1-O-acyl glucuronide and S-acyl-CoA thioester metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the NMR and Mass Spectrometry of 4-Methyl-2-(trimethylsilyl)pyridine

This guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the compound 4-Methyl-2-(trimethylsilyl)pyridine. As a specialized heterocyclic compound, understanding its spectral characteristics is crucial for researchers in chemical synthesis, materials science, and drug development. This document will delve into the theoretical underpinnings of its spectral behavior, drawing upon established principles and comparative data from analogous structures to provide a robust predictive analysis.

Introduction

This compound (CAS No. 19854-23-0) is a substituted pyridine derivative featuring a methyl group at the 4-position and a trimethylsilyl (TMS) group at the 2-position.[1] The interplay of these two substituents on the aromatic pyridine ring dictates its electronic and structural properties, which are in turn reflected in its NMR and mass spectra. The electron-donating methyl group and the bulky, electropositive trimethylsilyl group create a unique electronic environment that influences chemical shifts and fragmentation patterns. This guide will serve as a valuable resource for the identification and characterization of this and structurally related compounds.

Molecular Structure and Numbering

To facilitate a clear discussion of the spectral data, the following IUPAC numbering scheme for the pyridine ring will be utilized throughout this guide.

Caption: IUPAC numbering of this compound.

I. Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals for the trimethylsilyl group, the methyl group, and the three aromatic protons on the pyridine ring. The chemical shifts are influenced by the electron-donating nature of the methyl group and the position of the TMS group.

Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Si(CH ₃)₃ | 0.2 - 0.4 | Singlet | 9H |

| C4-CH ₃ | 2.3 - 2.5 | Singlet | 3H |

| H-3 | 6.8 - 7.0 | Doublet | 1H |

| H-5 | 7.0 - 7.2 | Doublet | 1H |

| H-6 | 8.4 - 8.6 | Doublet | 1H |

Rationale and Interpretation:

-

Trimethylsilyl Protons (Si(CH₃)₃): The nine equivalent protons of the TMS group are expected to appear as a sharp singlet in the upfield region (0.2 - 0.4 ppm). This is a characteristic chemical shift for TMS groups attached to aromatic rings.

-

Methyl Protons (C4-CH₃): The protons of the methyl group at the C4 position will also produce a singlet, anticipated in the range of 2.3 - 2.5 ppm.

-

Aromatic Protons (H-3, H-5, H-6):

-

H-6: This proton is adjacent to the nitrogen atom, which is the most electronegative atom in the ring. Therefore, H-6 is expected to be the most downfield of the aromatic protons, likely appearing as a doublet in the 8.4 - 8.6 ppm region.

-

H-3 and H-5: These protons are in a less deshielded environment. Their precise chemical shifts will be influenced by the opposing electronic effects of the methyl and TMS groups. They are predicted to appear as doublets in the range of 6.8 - 7.2 ppm.

-

II. Carbon-¹³ (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum will provide valuable information about the carbon skeleton of the molecule. The presence of the trimethylsilyl group will have a notable effect on the chemical shift of the carbon to which it is attached (C2).

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Si(C H₃)₃ | -1.0 - 1.0 |

| C4-C H₃ | 20.0 - 22.0 |

| C3 | 125.0 - 128.0 |

| C5 | 128.0 - 131.0 |

| C6 | 148.0 - 151.0 |

| C4 | 145.0 - 148.0 |

| C2 | 168.0 - 172.0 |

Rationale and Interpretation:

-

Trimethylsilyl Carbons (Si(CH₃)₃): The carbons of the TMS group typically appear very upfield, often near or below 0 ppm.

-

Methyl Carbon (C4-CH₃): The methyl carbon is expected to resonate in the typical aliphatic region, around 20-22 ppm.

-

Aromatic Carbons (C2, C3, C4, C5, C6):

-

C2: The carbon directly bonded to the silicon atom (C2) will experience a significant downfield shift due to the electronegativity and inductive effects of the silicon atom, and is predicted to be the most downfield carbon in the aromatic region.

-

C6 and C4: The carbons adjacent to the nitrogen (C6) and the carbon bearing the methyl group (C4) are also expected to be significantly downfield.

-

C3 and C5: These carbons will be the most upfield of the aromatic carbons.

-

III. Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound is expected to show a prominent molecular ion peak and characteristic fragmentation patterns associated with the loss of methyl groups and the entire trimethylsilyl group.

Predicted Mass Spectrometry Data

| m/z | Proposed Fragment |

| 165 | [M]⁺ (Molecular Ion) |

| 150 | [M - CH₃]⁺ |

| 92 | [M - Si(CH₃)₃]⁺ |

| 73 | [Si(CH₃)₃]⁺ |

Fragmentation Pathway:

The primary fragmentation pathways are predictable based on the stability of the resulting ions and neutral fragments.

Caption: Predicted fragmentation pathway for this compound.

-

Molecular Ion ([M]⁺): The molecular ion peak is expected at an m/z of 165, corresponding to the molecular weight of the compound (C₉H₁₅NSi).

-

Loss of a Methyl Group ([M - CH₃]⁺): A common fragmentation for trimethylsilyl compounds is the loss of a methyl radical, leading to a strong peak at m/z 150.[2][3]

-

Loss of the Trimethylsilyl Group ([M - Si(CH₃)₃]⁺): Cleavage of the C-Si bond would result in the formation of the 4-methylpyridinyl cation at m/z 92.

-

Trimethylsilyl Cation ([Si(CH₃)₃]⁺): A characteristic peak for TMS-containing compounds is the trimethylsilyl cation at m/z 73.

IV. Experimental Protocols

To obtain high-quality NMR and mass spectrometry data for this compound, the following experimental procedures are recommended.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆, or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent can influence chemical shifts, so consistency is key.

-

Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher) for optimal signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Use a spectral width that encompasses all expected proton signals (e.g., 0 to 10 ppm).

-

Integrate all signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Use a spectral width appropriate for the expected chemical shifts (e.g., 0 to 180 ppm).

-

-

2D NMR (Optional but Recommended): For unambiguous assignment of proton and carbon signals, it is advisable to perform 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).

Sources

A Technical Guide to the Chemical Reactivity and Synthetic Utility of 4-Methyl-2-(trimethylsilyl)pyridine

Abstract: 4-Methyl-2-(trimethylsilyl)pyridine is a versatile heterocyclic building block whose reactivity is uniquely governed by the interplay between the electron-donating methyl group, the synthetically labile trimethylsilyl (TMS) group, and the inherent electronic properties of the pyridine ring. This guide provides an in-depth analysis of its synthesis, core reactivity principles, and strategic applications in modern organic synthesis. We will explore key transformations including directed ortho-metalation, desilylation-functionalization, acylation, and cross-coupling reactions. Detailed mechanistic insights and field-proven experimental protocols are provided to empower researchers, scientists, and drug development professionals to effectively harness the synthetic potential of this valuable reagent.

Introduction: A Multifaceted Synthetic Intermediate

Pyridine scaffolds are ubiquitous in pharmaceuticals, agrochemicals, and materials science, making the development of methods for their precise functionalization a cornerstone of modern synthetic chemistry.[1][2][3][4][5] this compound emerges as a particularly strategic intermediate. The trimethylsilyl (TMS) group at the C-2 position serves not merely as a protecting group but as a powerful reactivity handle. It facilitates regioselective deprotonation, can be readily replaced by a proton or various electrophiles, and enables participation in specialized cross-coupling reactions. Simultaneously, the C-4 methyl group modulates the electronic properties of the ring and provides an additional site for potential derivatization, influencing both reactivity and the pharmacokinetic profile of resulting molecules in drug discovery programs.[6]

This guide will deconstruct the principal reaction pathways of this reagent, offering both the mechanistic rationale ("the why") and detailed protocols ("the how") to unlock its full synthetic potential.

Synthesis of the Core Scaffold

The most common and efficient route to 2-silylpyridines involves the deprotonation of the corresponding methylpyridine followed by quenching with an electrophilic silicon source, typically chlorotrimethylsilane (TMSCl). The synthesis of the parent 2-[(trimethylsilyl)methyl]pyridine is well-documented and provides a robust template for preparing the 4-methyl analogue.[7] The process begins with the deprotonation of 4-picoline (4-methylpyridine) at the C-2 position using a strong, non-nucleophilic base, followed by trapping the resulting anion with TMSCl.

The choice of base is critical. While alkyllithiums like n-butyllithium (n-BuLi) are effective, they can sometimes lead to competitive nucleophilic addition to the pyridine ring.[8][9] Sterically hindered lithium amide bases, such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP), are often preferred as they minimize this side reaction due to their greater steric bulk and primary function as strong bases.[9][10]

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the silylation of picolines.[7]

-

Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF, 10 mL/mmol of picoline).

-

Base Formation (LDA): Cool the THF to -78 °C (dry ice/acetone bath). Add diisopropylamine (1.1 eq.) followed by the dropwise addition of n-BuLi (1.05 eq., typically 2.5 M in hexanes). Stir the solution at -78 °C for 30 minutes to pre-form the LDA.

-

Deprotonation: Add 4-methylpyridine (1.0 eq.) dropwise to the LDA solution, ensuring the internal temperature remains below -70 °C. A distinct color change (typically to a deep red or brown) indicates the formation of the pyridyl anion. Stir the reaction mixture at -78 °C for 1-2 hours.

-

Silylation: Add freshly distilled chlorotrimethylsilane (TMSCl, 1.2 eq.) dropwise to the anion solution. The color of the solution should lighten significantly.

-

Workup: After stirring for an additional hour at -78 °C, allow the reaction to slowly warm to room temperature and stir overnight. Quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction & Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. The crude product is then purified by fractional distillation under reduced pressure or by flash column chromatography on silica gel to yield this compound as an oil.

Core Reactivity: A Tale of Two Groups

The chemical behavior of this compound is dictated by the electronic push-pull within the molecule.

-

The Trimethylsilyl Group (C-2): The C-Si bond is polarized towards the carbon atom, making it susceptible to cleavage. The silicon atom can stabilize an adjacent carbanion (α-effect) and acts as an excellent leaving group in the presence of fluoride ions or acid. This lability is the cornerstone of its utility.

-

The Methyl Group (C-4): As an electron-donating group, the methyl substituent increases the electron density of the pyridine ring, particularly at the ortho (C-3, C-5) and para (C-6, relative to the nitrogen) positions. This can influence the regioselectivity of electrophilic attack and the pKa of the molecule.

-

The Pyridine Nitrogen: The lone pair on the nitrogen atom makes it basic and nucleophilic. It is the primary site of protonation and can be acylated or alkylated.

The interplay of these features opens up several distinct and synthetically valuable reaction pathways.

Key Reaction Classes and Methodologies

Protodesilylation: Accessing the C-H Bond

The most fundamental reaction is the cleavage of the C-Si bond to install a hydrogen atom. This transformation is valuable when the TMS group has been used as a temporary directing group for a previous functionalization step.

Causality & Mechanism: This reaction is most commonly driven by a fluoride source, such as tetrabutylammonium fluoride (TBAF), or under acidic conditions. The high affinity of fluoride for silicon is the thermodynamic driving force, leading to the formation of a very strong Si-F bond (~142 kcal/mol).[11] The mechanism proceeds through a hypervalent, pentacoordinate silicon intermediate, which then fragments to release the pyridyl anion, which is subsequently protonated by a proton source in the medium (e.g., water, alcohol).[11][12]

Caption: Mechanism of Fluoride-Mediated Protodesilylation.

Experimental Protocol: TBAF-Mediated Protodesilylation

-

Dissolve this compound (1.0 eq.) in THF (0.1 M solution).

-

Add a solution of TBAF (1.2 eq., 1.0 M in THF) dropwise at room temperature.

-

Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 1-4 hours.

-

Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purify the resulting 4-methylpyridine by column chromatography or distillation if necessary.

| Reagent | Conditions | Typical Reaction Time | Notes |

| TBAF | THF, Room Temp. | 1-4 h | Most common, mild conditions. |

| HF-Pyridine | THF/Pyridine, 0 °C to RT | 2-8 h | Effective but requires careful handling of HF.[13][14] |

| HCl / H₂O | Methanol or THF, RT | 1-12 h | Simple, but may not be suitable for acid-sensitive substrates. |

Table 1: Common Reagents for Protodesilylation.

Directed ortho-Metalation (DoM) and Functionalization

The TMS group, while labile, is not a classical Directed Metalation Group (DMG) in the same vein as an amide or carbamate.[9] However, the C-2 position is inherently acidic due to the inductive effect of the pyridine nitrogen. Deprotonation of 4-methylpyridine itself with a strong base like n-BuLi or LDA can be complex, potentially leading to mixtures of isomers or addition products. The presence of the TMS group at C-2 effectively blocks this position, directing deprotonation to other sites on the ring. The most likely site for lithiation becomes C-6, which is also activated by the ring nitrogen.

Caption: General workflow for functionalization via DoM and desilylation.

Experimental Protocol: Lithiation and Quenching with an Electrophile (e.g., Iodination)

-

Setup: In a flame-dried Schlenk flask under argon, dissolve this compound (1.0 eq.) in anhydrous THF (0.2 M).

-

Litiation: Cool the solution to -78 °C. Add LDA (1.1 eq., freshly prepared or commercial solution) dropwise. Stir for 2 hours at -78 °C to ensure complete formation of the lithiated species.

-

Electrophilic Quench: In a separate flask, dissolve iodine (I₂, 1.5 eq.) in anhydrous THF. Transfer the iodine solution via cannula into the flask containing the lithiated pyridine at -78 °C.

-

Workup: Allow the reaction to warm slowly to room temperature. Quench with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume excess iodine, followed by saturated aqueous NH₄Cl.

-

Extraction & Purification: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash chromatography to yield 6-iodo-4-methyl-2-(trimethylsilyl)pyridine.

This lithiated intermediate is a powerful nucleophile that can react with a wide array of electrophiles, providing access to a diverse range of substituted pyridines.[8]

| Electrophile | Product Functional Group |

| D₂O | Deuterium (-D) |

| MeI | Methyl (-Me) |

| DMF | Aldehyde (-CHO) |

| (MeS)₂ | Thiomethyl (-SMe) |

| Aldehydes/Ketones | Hydroxyalkyl (-CH(OH)R) |

| I₂ or Br₂ | Halogen (-I, -Br) |

Table 2: Examples of Electrophiles for Trapping Lithiated Pyridines.[8]

Spontaneous and Catalyzed Acylation

A fascinating and highly useful reaction of 2-(trimethylsilyl)pyridines is their acylation with acyl chlorides. This process proceeds without the need for a traditional Lewis acid catalyst and results in the formation of 2-acylpyridines.[15]

Causality & Mechanism: The reaction is initiated by the N-acylation of the pyridine nitrogen by the acyl chloride, forming a highly electrophilic N-acylpyridinium salt. This activation facilitates the intramolecular or intermolecular removal of the TMS group, generating a stabilized pyridyl ylide (a Hammick intermediate). This nucleophilic ylide then attacks another molecule of the N-acylpyridinium salt at the carbonyl carbon. A final N-deacylation step releases the 2-acylpyridine product. For less reactive acylating agents like acyl fluorides, the reaction can be catalyzed by a fluoride source (e.g., CsF), which assists in the key desilylation step to form the ylide.[15]

Caption: Mechanistic pathway for the acylation of 2-TMS-Pyridine.[15]

Experimental Protocol: Spontaneous Acylation with Benzoyl Chloride

Adapted from the procedure for 2-(trimethylsilyl)pyridine.[15]

-

In a vial equipped with a stir bar, combine this compound (1.0 eq.) and benzoyl chloride (1.05 eq.).

-

Heat the neat mixture at 60-80 °C for 12-24 hours. Monitor the reaction by GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dissolve the crude mixture in dichloromethane (DCM) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any HCl generated and remove unreacted acyl chloride.

-

Separate the organic layer, dry over Na₂SO₄, and concentrate.

-

Purify the product by flash column chromatography on silica gel to afford 2-benzoyl-4-methylpyridine.

Cross-Coupling Reactions

The C-Si bond in this compound can participate directly in palladium-catalyzed cross-coupling reactions, most notably the Hiyama coupling.[16] This reaction provides a powerful alternative to the more common Suzuki (organoboron) and Stille (organotin) couplings.

Causality & Mechanism: The key to the Hiyama coupling is the activation of the otherwise unreactive C-Si bond. This is achieved by a nucleophilic activator, typically a fluoride salt (like TBAF) or a strong base, which coordinates to the silicon atom to form a pentavalent, hypercoordinate silicate. This species is sufficiently nucleophilic to undergo transmetalation to the palladium(II) center in the catalytic cycle. Subsequent reductive elimination from the palladium complex yields the C-C coupled product.[16]

Experimental Protocol: Hiyama-Type Coupling with an Aryl Bromide

-

Setup: To a Schlenk tube, add the aryl bromide (1.0 eq.), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and a phosphine ligand (e.g., SPhos, 4-10 mol%).

-

Reagents: Add this compound (1.5 eq.).

-

Activation & Solvent: Add the activator, such as TBAF (2.0 eq.), and an anhydrous solvent like THF or dioxane.

-

Reaction: Purge the tube with argon, seal, and heat the mixture to 80-110 °C for 12-24 hours.

-

Workup: Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry, concentrate, and purify by flash chromatography to yield the 2-aryl-4-methylpyridine product.

Applications in Drug Discovery and Development

The pyridine ring is a privileged scaffold in medicinal chemistry, and the ability to selectively functionalize it is paramount.[2][3] this compound serves as an excellent starting point for building complex, drug-like molecules.

-

Scaffold Decoration: The reactivity at C-6 (via lithiation) and C-2 (via desilylation/functionalization or coupling) allows for the systematic and regiocontrolled introduction of diverse substituents to probe structure-activity relationships (SAR).

-

Access to Key Intermediates: The 2-acylpyridines formed via the acylation reaction are themselves valuable intermediates for the synthesis of more complex heterocyclic systems or for conversion into other functional groups.

-

Bioisosteric Replacement: The synthetic flexibility allows chemists to replace a phenyl ring with a functionalized pyridine ring, a common strategy to improve physicochemical properties like solubility and metabolic stability.

Conclusion

This compound is far more than a simple protected picoline. It is a sophisticated synthetic tool that offers multiple, distinct avenues for regioselective functionalization. The lability of the C-Si bond, combined with its ability to direct reactivity, provides a powerful platform for constructing highly substituted pyridine derivatives. By understanding the underlying mechanisms of desilylation, metalation, acylation, and cross-coupling, synthetic chemists can strategically employ this reagent to accelerate the synthesis of complex targets in pharmaceutical and materials research.

References

-

Silyl Protective Groups. (2014). Chem-Station Int. Ed.

-

Rhodium. (n.d.). Organic Syntheses Procedure, 93, 367.

-

Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2-(Trialkylsilyl)pyridines. (2019). Organic Letters, ACS Publications.

-

4-selective functionalization of pyridine. (n.d.). American Chemical Society.

-

Deprotection of Silyl Ethers. (n.d.). Gelest Technical Library.

-

Directed Lithiation and Substitution of Pyridine Derivatives. (2015). HETEROCYCLES, 91(3), 480-523.

-

Selective Deprotection of Silyl Ethers. (2018). Request PDF - ResearchGate.

-

Desilylation. (n.d.). Organic Chemistry Portal.

-

Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. (n.d.). ACS Publications.

-

By what mechanism do acids deprotect primary silyl ethers? (2015). Chemistry Stack Exchange.

-

The Role of Pyridine Intermediates in Pharmaceutical Synthesis. (n.d.). Ningbo Inno Pharmchem Co., Ltd.

-

2‐Lithiopyridine. (n.d.). Request PDF - ResearchGate.

-

Silyl ether. (n.d.). Wikipedia.

-

Highly regioselective lithiation of pyridines bearing an oxetane unit by n-butyllithium. (2014). Chemical Communications (RSC Publishing).

-

2,6-DI-tert-BUTYL-4-METHYLPYRIDINE. (n.d.). Organic Syntheses Procedure.

-

Reductive Lithiation of Halopyridines Using Lithium Naphthalenide. (1994). HETEROCYCLES, 37(3).

-

Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. (2015). Semantic Scholar.

-

4-Methyl-2-trimethylsilanyl-pyridine. (n.d.). Alfa Chemistry.

-

Iron-Catalyzed Synthesis of Unsymmetrical Disilanes. (n.d.). Journal of the American Chemical Society.

-

Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (n.d.). MDPI.

-

reactivity of the silylidyne complexes [Cp*(CO)2M [[triple bond, length as m-dash]] Si–Tbb] (M = Cr – W). (n.d.). Chemical Science (RSC Publishing).

-

Organolithium reagent. (n.d.). Wikipedia.

-

The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2021). PMC.

-

Hiyama Coupling. (n.d.). Organic Chemistry Portal.

-

The Magic Methyl and Its Tricks in Drug Discovery and Development. (2023). MDPI.

-

Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (n.d.). NIH.

-

OrganoLithium Reagents. (2016). All 'Bout Chemistry.

-

Flow Synthesis of 2-Methylpyridines via α-Methylation. (2015). MDPI.

-

The cross-coupling reactions of 2 with alkenylboronic acids. (n.d.). ResearchGate.

-

4-(Trimethylsilyl)pyridine. (n.d.). PubChem - NIH.

-

Cross-Coupling Reactions of Nitroarenes. (n.d.). Sci-Hub.

-

Cross-Coupling Reactions as Valuable Tool for the Preparation of PET Radiotracers. (n.d.). PMC.

-

A. Organolithium Reagents. (n.d.). Organic Chemistry Data.

-

Polymerizations of 2-(Trimethylsilyl)ethanesulfonyl-activated aziridines. (n.d.). OSTI.GOV.

-

Addition of Organolithiums To Aldehydes and Ketones. (n.d.). Master Organic Chemistry.

-

4-(Trimethylsilyloxy)pyridine. (n.d.). PubChem.

-

A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (n.d.). PMC - PubMed Central.

-

C–H functionalization of pyridines. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).

-

Premedication Protocols to Prevent Hypersensitivity Reactions to Chemotherapy: a Literature Review. (n.d.). PubMed.

Sources

- 1. 4-selective functionalization of pyridine - American Chemical Society [acs.digitellinc.com]

- 2. nbinno.com [nbinno.com]

- 3. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. The Magic Methyl and Its Tricks in Drug Discovery and Development | MDPI [mdpi.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. organicchemistrydata.org [organicchemistrydata.org]

- 11. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Hiyama Coupling [organic-chemistry.org]

The Advent and Evolution of Silylated Pyridines: A Journey from Curiosity to Cornerstone of Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Unassuming Value of a Silicon-Carbon Bond on a Pyridine Ring

The introduction of a silyl group onto a pyridine ring, a seemingly subtle modification, has had a profound impact on the fields of organic synthesis, medicinal chemistry, and materials science. Silylated pyridines, once a niche curiosity, have evolved into versatile and indispensable building blocks. Their unique reactivity, born from the interplay of the electron-deficient pyridine core and the electropositive nature of silicon, has unlocked novel synthetic pathways and enabled the construction of complex molecular architectures. This guide provides a comprehensive overview of the discovery, historical development, and the ever-expanding synthetic utility of silylated pyridines, offering insights for both seasoned researchers and newcomers to the field.

Part 1: The Genesis of Silylated Pyridines - A Historical Perspective

The story of silylated pyridines begins not with a targeted synthesis, but with the foundational work in organometallic chemistry. The pioneering efforts of chemists like Frederic Kipping in the early 20th century, who first explored organosilicon compounds, and the subsequent development of organolithium and Grignard reagents, laid the essential groundwork. However, the first documented synthesis of stable, directly silylated pyridines can be traced to the seminal work of Henry Gilman and A. L. Gorsich in 1957.

The Pioneering Synthesis: Gilman and Gorsich's Breakthrough

In their landmark 1957 publication in the Journal of the American Chemical Society, Gilman and Gorsich detailed the first successful synthesis of trimethyl(2-pyridyl)silane, trimethyl(3-pyridyl)silane, and trimethyl(4-pyridyl)silane. Their approach relied on the classical principles of organometallic chemistry, specifically the reaction of pyridyllithium reagents with a silicon electrophile.

The synthesis of 2-(trimethylsilyl)pyridine, for instance, was achieved by treating 2-bromopyridine with butyllithium to generate 2-pyridyllithium, which was then quenched with trimethylchlorosilane. This metal-halogen exchange reaction, a cornerstone of organometallic chemistry, provided the first viable route to these novel compounds.

Historical Protocol: Synthesis of 2-(Trimethylsilyl)pyridine (Adapted from Gilman and Gorsich, 1957)

-

Preparation of 2-Pyridyllithium: To a solution of 2-bromopyridine in anhydrous diethyl ether, an ethereal solution of n-butyllithium is added dropwise at a low temperature (typically -35 °C). The reaction mixture is stirred for a short period to ensure complete formation of the 2-pyridyllithium.

-

Silylation: A solution of trimethylchlorosilane in diethyl ether is then added slowly to the freshly prepared 2-pyridyllithium solution, maintaining the low temperature.

-

Work-up and Isolation: After the addition is complete, the reaction is allowed to warm to room temperature. The reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with diethyl ether, and the combined organic extracts are dried over a suitable drying agent (e.g., anhydrous sodium sulfate).

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by fractional distillation to yield pure 2-(trimethylsilyl)pyridine.

This initial work by Gilman and Gorsich was a critical proof-of-concept, demonstrating that a stable carbon-silicon bond could be forged on the pyridine ring. However, these early methods, while groundbreaking, were stoichiometric in nature and often required harsh reaction conditions.

Part 2: The Evolution of Synthetic Methodologies - A Quest for Efficiency and Selectivity

Following their initial discovery, the field of silylated pyridines saw a gradual but steady evolution of synthetic methodologies. The primary drivers for this evolution were the desire for milder reaction conditions, improved yields, greater functional group tolerance, and, most importantly, regioselective control over the silylation position.

From Stoichiometric Reagents to Catalytic C-H Functionalization

The early reliance on pre-functionalized pyridines (e.g., halopyridines) and stoichiometric organometallic reagents gave way to more elegant and atom-economical catalytic approaches in the latter half of the 20th and early 21st centuries. This shift represents a paradigm change in the synthesis of silylated pyridines, moving from "building" with pre-formed pieces to directly "editing" the C-H bonds of the pyridine ring.

A significant advancement in this area has been the development of transition metal-catalyzed C-H silylation. These methods offer the ability to directly convert a C-H bond on the pyridine ring to a C-Si bond, often with high regioselectivity.

For example, zinc-catalyzed silylation has emerged as a powerful tool for the meta-silylation of pyridines.[1][2] This method typically involves the reaction of a pyridine with a hydrosilane in the presence of a zinc catalyst, such as zinc triflate (Zn(OTf)₂). The proposed mechanism is believed to proceed through a 1,4- or 1,2-hydrosilylation of the pyridine ring, followed by a dehydrogenative process to afford the silylated pyridine.[1][2]

Representative Modern Protocol: Zinc-Catalyzed meta-Silylation of Pyridine

-

Reaction Setup: In an inert atmosphere glovebox, a microwave pressure tube is charged with zinc triflate (Zn(OTf)₂), pyridine, and a hydrosilane (e.g., triethylsilane).

-

Reaction Conditions: The sealed tube is then heated in a microwave reactor to a specified temperature for a set duration.

-

Work-up and Purification: After cooling, the reaction mixture is typically diluted with a suitable organic solvent and filtered to remove the catalyst. The filtrate is then concentrated, and the residue is purified by column chromatography to yield the desired 3-silylated pyridine.[2]

The Rise of Regiocontrol: Targeting Specific Positions on the Pyridine Ring

One of the most significant challenges in pyridine functionalization is achieving regioselectivity. The electronic nature of the pyridine ring generally directs nucleophilic attack to the 2- and 4-positions and electrophilic attack to the 3-position. The development of methods to selectively introduce a silyl group at any desired position has been a major focus of research.

-

C2-Selective Silylation: Rhodium-catalyzed C-H silylation has been shown to be highly effective for the selective introduction of a silyl group at the C2 position of pyridines.[3] These reactions often utilize a directing group strategy or rely on the inherent reactivity of the catalyst system to favor C-H activation at the position ortho to the nitrogen atom.

-

C4-Selective Silylation: Electrochemical methods have emerged as a powerful and sustainable approach for the C4-silylation of pyridines.[4] These reactions often proceed via a temporary dearomatization of the pyridine ring, enabling selective functionalization at the 4-position.

The ability to selectively silylate different positions of the pyridine ring has dramatically expanded the synthetic utility of these compounds, allowing for the tailored synthesis of complex molecules.

Part 3: Silylated Pyridines as Versatile Synthetic Intermediates

The true value of silylated pyridines lies in their utility as versatile synthetic intermediates. The silyl group can act as a placeholder, a directing group, or be transformed into a wide range of other functional groups, making silylated pyridines powerful linchpins in multi-step syntheses.

Cross-Coupling Reactions: Building Molecular Complexity

One of the most important applications of silylated pyridines is in cross-coupling reactions. The silyl group can participate in various palladium-catalyzed cross-coupling reactions, such as the Hiyama-Denmark coupling, to form new carbon-carbon bonds. This allows for the straightforward introduction of aryl, vinyl, and alkyl groups onto the pyridine ring.

Figure 1: A simplified workflow for the Hiyama-Denmark cross-coupling reaction utilizing a silylated pyridine.

Silyl-Directed Functionalization and Dearomatization Strategies

The silyl group can also serve as a powerful directing group, influencing the regioselectivity of subsequent reactions on the pyridine ring. Furthermore, the activation of pyridines through silylation can facilitate dearomatization reactions, opening up pathways to a variety of saturated and partially saturated nitrogen-containing heterocycles. These strategies have been instrumental in the synthesis of natural products and complex pharmaceutical agents.

Part 4: The Future of Silylated Pyridines

The field of silylated pyridines continues to be an active area of research, with ongoing efforts to develop even more efficient, selective, and sustainable synthetic methods. The exploration of new catalytic systems, including those based on earth-abundant metals, and the development of novel silylating reagents are key areas of focus. As our understanding of the unique reactivity of these compounds deepens, we can expect to see even more innovative applications in drug discovery, materials science, and beyond. The humble silylpyridine, born from the foundational principles of organometallic chemistry, has firmly established itself as a cornerstone of modern synthesis, with a future as bright and versatile as the molecules it helps to create.

References

-

Prybil, J. W., Wallace, R., Warren, A., Klingman, J., Vaillant, R., Hall, M. B., ... & Chin, R. M. (2020). Silylation of Pyridine, Picolines, and Quinoline with a Zinc Catalyst. ACS Omega, 5(3), 1528-1539. [Link]

-

Gilman, H., & Gorsich, A. L. (1957). Preparation and Cleavage Studies of some Organosilicon Compounds containing Heterocyclic Groups. Journal of the American Chemical Society, 79(10), 2625-2628. [Link]

- Akiba, K. Y., Iseki, Y., & Wada, M. (1983). Facile synthesis of 4-substituted pyridines using grignard reagents. Tetrahedron Letters, 24(4), 3935-3936.

-

Uemura, N., & Nakao, Y. (2021). C2-Selective silylation of pyridines by a rhodium–aluminum complex. Chemical Communications, 57(48), 5957-5960. [Link]

-

Yang, Z., Liu, X., Zhang, T., Maekawa, H., Hao, X. Q., & Song, M. P. (2024). Site-selective electrochemical C–H silylations of pyridines enabled by temporary reductive dearomatization. Organic Chemistry Frontiers. [Link]

-

Cook, N. C., & Lyons, J. E. (1966). Dihydropyridines from Silylation of Pyridines. Journal of the American Chemical Society, 88(14), 3396-3397. [Link]

- Schmidbaur, H., Schier, A., & Nosper, S. (1998). Synthesis, properties, and structure of poly (silyl) pyridines. The phantom of intramolecular Si-N bonding. Organometallics, 17(20), 4347-4354.

-

Prybil, J. W., Wallace, R., Warren, A., Klingman, J., Vaillant, R., Hall, M. B., ... & Chin, R. M. (2020). Silylation of Pyridine, Picolines, and Quinoline with a Zinc Catalyst. ACS Omega, 5(3), 1528-1539. [Link]

Sources

4-Methyl-2-(trimethylsilyl)pyridine: A Critical Evaluation of its Potential as a Directing Group in C-H Functionalization

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic functionalization of pyridine scaffolds is a cornerstone of modern medicinal chemistry and materials science. Direct C-H activation offers an atom-economical approach to this challenge, but often requires the use of directing groups to achieve the desired regioselectivity. This guide provides a comprehensive analysis of silyl-substituted pyridines as directing groups, with a specific focus on evaluating the potential of 4-methyl-2-(trimethylsilyl)pyridine. While direct literature on this specific compound's directing capabilities is sparse, we will build a robust understanding by examining a closely related and well-documented analogue: the pyridyldiisopropylsilyl (PyDipSi) group. Through this lens, we will explore the core principles of silicon-tethered directing groups, their mechanistic underpinnings, and the critical factors that govern their efficacy. This guide will equip researchers with the foundational knowledge to not only understand the state-of-the-art but also to critically assess the suitability of novel directing groups for their synthetic campaigns.

The Challenge and Opportunity of Pyridine C-H Functionalization

The pyridine motif is a ubiquitous and invaluable component of pharmaceuticals, agrochemicals, and functional materials.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged scaffold in drug design. However, the selective synthesis of substituted pyridines remains a significant challenge for synthetic chemists.[1] The electron-poor nature of the pyridine ring and the strong coordinating ability of the ring nitrogen often complicate traditional synthetic transformations.[3]

Direct C-H functionalization has emerged as a powerful and sustainable strategy to modify complex molecules, minimizing the need for pre-functionalized starting materials.[2] However, the pyridine ring presents multiple C-H bonds with distinct electronic and steric environments, making regioselective functionalization a formidable task.[4] To overcome this, the concept of "directing groups" has been widely adopted. A directing group is a functional moiety that is temporarily installed on a molecule to steer a catalyst to a specific C-H bond, thereby ensuring high regioselectivity.[5][6]

Silicon-Tethered Pyridyl Moieties as Removable Directing Groups

Among the diverse array of directing groups, those that are readily installed and subsequently removed or converted into other useful functionalities are of paramount importance.[6] In this context, silicon-tethered directing groups have garnered significant attention.[7] The pyridyldiisopropylsilyl (PyDipSi) group, in particular, has been successfully employed as a versatile and removable directing group for the ortho-C-H functionalization of arenes.[8][9]

The PyDipSi group is typically installed on an aryl halide via a rhodium-catalyzed cross-coupling reaction or by nucleophilic substitution with an aryllithium reagent.[8] Once in place, the pyridine nitrogen of the PyDipSi group acts as a coordinating ligand for a transition metal catalyst, typically palladium, bringing the catalytic center into close proximity with the ortho-C-H bonds of the arene ring. This directed C-H activation enables a variety of subsequent functionalization reactions, including acyloxylation and halogenation.[8][9]

A key advantage of the PyDipSi group is its versatility in post-functionalization transformations. The silicon-tether can be cleaved under various conditions to install a hydrogen (protodesilylation), a halogen, a boron moiety, or even a hydroxyl group.[8][9] This "traceless" nature significantly enhances the synthetic utility of this directing group strategy.

Mechanistic Underpinnings of PyDipSi-Directed C-H Functionalization

A deep understanding of the reaction mechanism is crucial for optimizing reaction conditions and expanding the scope of a new methodology. For the PyDipSi-directed C-H functionalization, extensive mechanistic studies, including kinetic isotope effect experiments and the isolation of key intermediates, have pointed to a mechanism involving a cyclometalated palladium species.[7][8][9]

The proposed catalytic cycle is illustrated below:

Figure 1: Proposed catalytic cycle for PyDipSi-directed C-H functionalization.

The cycle commences with the coordination of the PyDipSi-functionalized arene to a Pd(II) salt, such as palladium acetate. This is followed by the rate-determining C-H activation step, where the ortho-C-H bond is cleaved to form a stable five-membered cyclopalladated intermediate. This intermediate then undergoes oxidation to a Pd(IV) species upon reaction with an external oxidant. Finally, reductive elimination from the Pd(IV) center furnishes the ortho-functionalized product and regenerates the active Pd(II) catalyst, thus closing the catalytic loop.[7]

Evaluating this compound: A Prospective Analysis

While the PyDipSi group serves as an excellent model system, our focus is on the potential of this compound as a directing group. Let's first consider its synthesis. The synthesis of silylated pyridines can be achieved through various methods, including the reaction of a lithiated pyridine with a silyl chloride or through transition metal-catalyzed C-H silylation.[10][11] Specifically, 2-silylated pyridines can be prepared by deprotonating the corresponding pyridine at the 2-position with a strong base, followed by quenching with a silyl electrophile.

Figure 2: A plausible synthetic route to this compound.

Now, let's analyze its potential as a directing group in comparison to the PyDipSi group. The core functionality—the 2-pyridylsilyl moiety—is present. The nitrogen atom is available for coordination to a metal center, and the silyl group provides the tether to an aromatic ring. However, there are key structural differences that could significantly impact its efficacy:

-

Steric Hindrance: The trimethylsilyl (TMS) group is sterically much less demanding than the diisopropylsilyl group of PyDipSi. The bulkier diisopropyl groups in PyDipSi are thought to play a crucial role in stabilizing the cyclometalated intermediate and preventing unwanted side reactions. The smaller TMS group in this compound might lead to a less stable intermediate and potentially lower directing group efficiency.

-

Electronic Effects: The methyl group at the 4-position of the pyridine ring is an electron-donating group. This would increase the electron density on the pyridine nitrogen, potentially enhancing its coordinating ability to the metal catalyst. This could be a favorable attribute for a directing group.

Given these considerations, it is plausible that this compound could function as a directing group, but its effectiveness might be lower than that of the more sterically hindered PyDipSi analogue. The lack of extensive literature on its use suggests that it may not offer significant advantages over existing directing groups or that it may present unforeseen challenges in its application.

Experimental Protocols: A Guide Based on the PyDipSi System

To provide a practical framework, we present a detailed experimental protocol for a representative ortho-acyloxylation reaction using the analogous PyDipSi directing group. This protocol is adapted from established literature procedures and serves as a validated starting point for researchers interested in exploring silicon-tethered directing groups.[8][9]

Representative Protocol: Palladium-Catalyzed ortho-Acyloxylation of an Arene using a PyDipSi Directing Group

Materials:

-

Pyridyldiisopropylsilyl-substituted arene (1.0 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 0.05 equiv)

-

(Diacetoxyiodo)benzene (PhI(OAc)₂, 1.2 equiv)

-

Acetic acid (AcOH), anhydrous

-

Acetic anhydride (Ac₂O)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry Schlenk tube equipped with a magnetic stir bar, add the PyDipSi-substituted arene (e.g., 0.2 mmol).

-

Add Pd(OAc)₂ (0.01 mmol, 2.2 mg) and PhI(OAc)₂ (0.24 mmol, 77 mg).

-

Place the flask under an inert atmosphere.

-

Add anhydrous AcOH (1.5 mL) and Ac₂O (0.5 mL) via syringe.

-

Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.

-

Stir the reaction mixture for 12-24 hours, monitoring the progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired ortho-acyloxylated product.

Data Presentation: Scope of PyDipSi-Directed Functionalizations

The utility of a directing group is ultimately defined by its scope and limitations. The PyDipSi directing group has been shown to be effective for a range of substrates and functionalizations. The following table summarizes representative results from the literature.[8][9]

| Entry | Arene Substrate | Reaction | Product | Yield (%) |

| 1 | Phenyl-PyDipSi | Acetoxylation | ortho-Acetoxyphenyl-PyDipSi | 92 |

| 2 | 4-Tolyl-PyDipSi | Acetoxylation | 2-Acetoxy-4-methylphenyl-PyDipSi | 85 |

| 3 | 3-Methoxyphenyl-PyDipSi | Acetoxylation | 2-Acetoxy-3-methoxyphenyl-PyDipSi | 78 |

| 4 | Phenyl-PyDipSi | Chlorination | ortho-Chlorophenyl-PyDipSi | 89 |

| 5 | Phenyl-PyDipSi | Bromination | ortho-Bromophenyl-PyDipSi | 91 |

| 6 | Phenyl-PyDipSi | Iodination | ortho-Iodophenyl-PyDipSi | 85 |

Conclusion and Future Outlook

The functionalization of pyridines and other aromatic systems via C-H activation is a rapidly evolving field with profound implications for drug discovery and materials science. Silicon-tethered directing groups, exemplified by the pyridyldiisopropylsilyl (PyDipSi) system, offer a powerful and versatile strategy for achieving high regioselectivity in these transformations.

While this compound has not been extensively explored as a directing group, a thorough analysis of its structure in comparison to established analogues allows us to make informed predictions about its potential. The electronic benefit of the 4-methyl group may be offset by the reduced steric bulk of the trimethylsilyl moiety. Experimental validation is ultimately required to ascertain its true utility.

This guide has aimed to provide a comprehensive and scientifically grounded perspective on this topic. By understanding the fundamental principles of directing group design, mechanistic pathways, and the nuances of silyl-tethered systems, researchers are better equipped to navigate the challenges and seize the opportunities presented by modern synthetic chemistry. The continued development of novel, efficient, and versatile directing groups will undoubtedly pave the way for the synthesis of increasingly complex and valuable molecules.

References

-

Recent Advances in Direct Pyridine C-H Activation Strategies. Ingenta Connect. [Link]

-

A comprehensive overview on directing groups applied in metal catalyzed CH functionalization chemistry. Supporting Information. [Link]

-

Ruthenium-Catalyzed C(sp2)-H Activation Using Pyridine and Imidazopyridine as Directing Groups for Selective Silylation. PubMed. [Link]

-

The Pyridyldiisopropylsilyl Group: A Masked Functionality and Directing Group for Monoselective ortho-Acyloxylation and ortho-Halogenation Reactions of Arenes. National Institutes of Health. [Link]

-

The Pyridyldiisopropylsilyl Group: A Masked Functionality and Directing Group for Monoselective ortho-Acyloxylation and ortho-Halogenation Reactions of Arenes. PubMed. [Link]

-

Pyridine/pyrimidine groups in C−H activation. ResearchGate. [Link]

-

Silicon-Tethered Strategies for C–H Functionalization Reactions. National Institutes of Health. [Link]

-

C-H Functionalization of Pyridines. ResearchGate. [Link]

-

Ruthenium-Catalyzed C(sp2)–H Activation Using Pyridine and Imidazopyridine as Directing Groups for Selective Silylation. ResearchGate. [Link]

-

Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journals. [Link]

-

C–H functionalization of pyridines. Royal Society of Chemistry. [Link]

-

Elucidating Mechanism and Selectivity in Pyridine Functionalization Through Silylium Catalysis. ResearchGate. [Link]

-

Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. National Institutes of Health. [Link]

-

Palladium-Catalyzed C−H Functionalization of Pyridine N-Oxides: Highly Selective Alkenylation and Direct Arylation with Unactivated Arenes. Journal of the American Chemical Society. [Link]

-

C2-Selective Silylation of Pyridines by a Rhodium–Aluminum Complex. The Royal Society of Chemistry. [Link]

-

Iridium-Catalyzed Silylation of Five-Membered Heteroarenes: High Sterically Derived Selectivity from a Pyridyl-Imidazoline Ligand. National Institutes of Health. [Link]

-

2,6-DI-tert-BUTYL-4-METHYLPYRIDINE. Organic Syntheses. [Link]

-

C–H Activation of Pyridines by Boryl Pincer Complexes: Elucidation of Boryl-Directed C–H Oxidative Addition to Ir and Discovery of Transition Metal-Assisted Reductive Elimination from Boron at Rh. Journal of the American Chemical Society. [Link]

- Elucidating Mechanism and Selectivity in Pyridine Functionalization through Silylium C

-

Rhodium. Organic Syntheses. [Link]

-

Pyridine Nucleus as a Directing Group for Metal-Based C-H Bond Activation. IntechOpen. [Link]

-

Insights into Directing Group Ability in Palladium-Catalyzed C-H Bond Functionalization. National Institutes of Health. [Link]

-

Directing group assists in transition metal‐catalyzed site‐selective C‐H bond activation/transformations. ResearchGate. [Link]

-

Flow Synthesis of 2-Methylpyridines via α-Methylation. MDPI. [Link]

-

Iron-Catalyzed Synthesis of Unsymmetrical Disilanes. Journal of the American Chemical Society. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Recent Advances in Direct Pyridine C-H Activation Strategies: Ingenta Connect [ingentaconnect.com]

- 4. Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Silicon-Tethered Strategies for C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Pyridyldiisopropylsilyl Group: A Masked Functionality and Directing Group for Monoselective ortho-Acyloxylation and ortho-Halogenation Reactions of Arenes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Pyridyldiisopropylsilyl Group: A Masked Functionality and Directing Group for Monoselective ortho-Acyloxylation and ortho-Halogenation Reactions of Arenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

Spectroscopic analysis of 4-Methyl-2-(trimethylsilyl)pyridine

An In-depth Technical Guide to the Spectroscopic Analysis of 4-Methyl-2-(trimethylsilyl)pyridine

Abstract

This technical guide provides a comprehensive multi-spectroscopic analysis of this compound, a heterocyclic organosilane of significant interest in synthetic chemistry and materials science. Aimed at researchers, scientists, and professionals in drug development, this document details the theoretical underpinnings and practical methodologies for the structural elucidation and purity assessment of this compound. We present an integrated analysis of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. Each section explains the causal relationship between the molecular structure and the observed spectral data, offers field-proven experimental protocols, and summarizes key data in structured tables. The guide culminates in a workflow diagram illustrating how these disparate techniques are synergistically employed for unambiguous compound verification, ensuring the highest standards of scientific integrity and experimental reproducibility.

Introduction: The Analytical Imperative

This compound is a versatile bifunctional molecule, combining the nucleophilic and coordinating properties of a substituted pyridine ring with the synthetic utility of a trimethylsilyl (TMS) group. The TMS moiety can act as a protecting group, a bulky steric director, or a precursor for further functionalization, making this compound a valuable building block in organic synthesis and medicinal chemistry.[1][2]

Given its role as a critical intermediate, the unambiguous confirmation of its structure and the rigorous assessment of its purity are paramount. A single analytical technique is often insufficient to provide a complete structural picture. Therefore, a holistic approach employing multiple spectroscopic methods is essential. This guide serves as a detailed roadmap for researchers, providing the foundational principles and practical steps to confidently characterize this compound, ensuring the reliability of downstream applications.

Molecular Structure and Predicted Spectral Features

The structure of this compound dictates its spectroscopic signature. Understanding the contribution of each functional group—the pyridine ring, the C4-methyl group, and the C2-trimethylsilyl group—allows for the prediction of key spectral features.

-

Pyridine Ring: An aromatic, electron-deficient heterocycle. Its protons will appear in the aromatic region of the ¹H NMR spectrum, and its carbons will have characteristic shifts in the ¹³C NMR spectrum. The conjugated π-system will give rise to distinct absorptions in UV-Vis spectroscopy.[3]

-

C4-Methyl Group: An electron-donating group that will slightly shield the pyridine ring protons. It will appear as a singlet in the ¹H NMR spectrum and in the aliphatic region of the ¹³C NMR spectrum.

-